molecular formula C61H96O27 B591432 Tenacissoside X CAS No. 875057-87-7

Tenacissoside X

Cat. No.: B591432
CAS No.: 875057-87-7
M. Wt: 1261.412
InChI Key: MNADKAKBYPRBPD-DOAINUNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenacissoside X involves multiple steps, starting from the extraction of the compound from Marsdenia tenacissima. The plant material is first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The purified compound is then crystallized and dried to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tenacissoside X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique bioactive properties .

Scientific Research Applications

Tenacissoside X has a wide range of scientific research applications:

Mechanism of Action

Tenacissoside X exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Tenacissoside X is unique among pregnane glycosides due to its specific molecular structure and bioactive properties. Similar compounds include:

This compound stands out due to its potent anti-tumor and immune-modulating effects, making it a valuable compound for further research and development .

Biological Activity

Tenacissoside X is a bioactive compound derived from Marsdenia tenacissima, a plant known for its medicinal properties in traditional Chinese medicine. Research into the biological activities of this compound has highlighted its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure. The molecular formula and structure are essential for understanding its interaction with biological systems.

  • Molecular Formula : C₃₃H₄₈O₁₈
  • Molecular Weight : 668.8 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. It inhibits cancer cell proliferation and induces apoptosis through various mechanisms:

  • Cell Cycle Arrest : In studies involving colon cancer cells, this compound was found to induce G0/G1 phase arrest, leading to reduced cell proliferation.
  • Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

2. Anti-inflammatory Effects
this compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • NF-κB Pathway Modulation : It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several studies have investigated the effects of this compound on various cancer types:

StudyCancer TypeFindings
Esophageal CancerSignificant inhibition of cell proliferation; induced apoptosis via PI3K/Akt pathway modulation.
Colon CancerInduced G0/G1 arrest; promoted apoptosis through Bax/Bcl-2 regulation.
Hepatocellular CarcinomaEnhanced radiosensitivity; decreased tumor volume in xenograft models.

Tables of Biological Activity

The following table summarizes the biological activities observed with this compound across different studies:

Biological ActivityMechanismReference
Antitumor ActivityInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryInhibits NF-κB pathway; reduces cytokine levels ,
Cell Cycle ArrestG0/G1 phase arrest in cancer cells ,

Properties

IUPAC Name

[3-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNADKAKBYPRBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H96O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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